Mecetronium ethylsulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

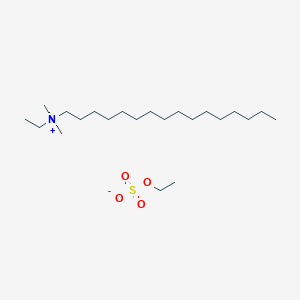

2D Structure

Properties

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-6-7(3,4)5/h5-20H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHBNESUDPIHCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H49NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883932 | |

| Record name | Mecetronium ethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-10-8 | |

| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecetronium ethylsulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mecetronium ethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecetronium etilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECETRONIUM ETHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM95LPV3CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mecetronium Ethylsulfate: A Comprehensive Technical Review of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (CAS No: 3006-10-8) is a quaternary ammonium compound recognized for its significant antimicrobial properties.[1][2] As a cationic surfactant, it finds applications as a disinfectant and antiseptic in various pharmaceutical and healthcare settings.[3][4][5] This technical guide provides an in-depth overview of the core chemical properties of this compound, supported by available data and standardized experimental methodologies.

Chemical and Physical Properties

This compound is a white or slightly yellowish, amorphous, and hygroscopic powder.[3][6] Its chemical structure consists of a positively charged nitrogen atom bonded to a hexadecyl (cetyl) group, two methyl groups, and one ethyl group, with an ethyl sulfate anion. This amphiphilic nature is central to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | ethyl-hexadecyl-dimethylazanium;ethyl sulfate | [1][5] |

| Synonyms | Mecetronium ethyl sulphate, Mecetronium etilsulfate, Ethylhexadecyldimethylammonium ethyl sulfate | [1][2][7][8][9] |

| CAS Number | 3006-10-8 | [1][2][5][10][11] |

| Molecular Formula | C22H49NO4S | [1][2][5][11][12] |

| Molecular Weight | 423.7 g/mol | [1][2][8][11][12][13] |

| Physical State | White or slightly yellowish powder | [3][5] |

| Solubility | Readily soluble in water; Soluble in alcohol and acetone; Slightly soluble in ethanol; Practically insoluble in chloroform. Quantitative data is not readily available in the public domain. | [1][3][6] |

| Melting Point | Not determined | [10] |

| Boiling Point | Not determined | [10] |

| Stability | Stable under normal conditions; may decompose in the presence of strong acids or bases. | [3] |

Mechanism of Action

The primary mechanism of action for this compound is the disruption of microbial cell membranes.[1][3][4][5] The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This interaction compromises the structural integrity and permeability of the membrane, leading to the leakage of essential intracellular components and ultimately, cell death.

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, standardized methodologies can be applied to determine its chemical and biological properties.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10-2 g/L.[5][10]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[10]

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved solid.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as titration or chromatography.

Evaluation of Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.[6][7]

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

-

Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Spectroscopic Data

Publicly available spectroscopic data for this compound is limited. For a compound of this nature, the following spectroscopic techniques would be instrumental in its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the hexadecyl chain, the ethyl groups, and the methyl groups attached to the quaternary nitrogen.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would identify the characteristic vibrational frequencies of the C-H bonds in the alkyl chains, the C-N bond of the quaternary ammonium group, and the S=O and S-O bonds of the ethyl sulfate anion.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation and to elucidate its fragmentation pattern, confirming the overall structure.

While specific spectra are not publicly available, researchers requiring this information may need to perform their own analyses or contact commercial suppliers.

Conclusion

References

- 1. Buy this compound | 3006-10-8 [smolecule.com]

- 2. Buy Mecetronium Ethyl Sulphate from Top Supplier in Vadodara at Best Prices [shreejipharmainternational.com]

- 3. filab.fr [filab.fr]

- 4. benchchem.com [benchchem.com]

- 5. laboratuar.com [laboratuar.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. materialneutral.info [materialneutral.info]

- 9. This compound | 3006-10-8 | FM161446 [biosynth.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. SID 135027026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

Mecetronium Ethylsulfate: A Technical Deep Dive into its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) utilized for its broad-spectrum antiseptic properties. As a cationic surfactant, its efficacy stems from its ability to disrupt microbial cell integrity, leading to rapid inactivation of a wide range of bacteria, fungi, and viruses. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Membrane Disruption and Beyond

The primary antimicrobial action of this compound is the disruption of microbial cell membranes.[1] This process is initiated by the electrostatic interaction between the positively charged quaternary ammonium head of the MES molecule and the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids in bacteria.

Following this initial binding, the hydrophobic alkyl tail of the MES molecule penetrates the lipid bilayer, leading to a loss of membrane integrity and the leakage of essential intracellular components, ultimately resulting in cell death.

Beyond direct membrane damage, evidence suggests that QACs like this compound can also induce a state of oxidative stress within the microbial cell. This is characterized by the generation of reactive oxygen species (ROS), which can damage cellular macromolecules, including DNA, proteins, and lipids, further contributing to cell death.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

| Microorganism | Strain | Formulation | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | Propanol-based this compound (PBM) | 664 | [2][3] |

Note: A study on the development of resistance showed that repeated exposure of S. aureus to subinhibitory concentrations of a propanol-based this compound formulation resulted in a 128-fold increase in the MIC.[3] Data on the MIC of this compound against other specific strains of bacteria, fungi, and its virucidal efficacy is not extensively available in the public domain and represents an area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

-

This compound (MES) stock solution

-

Target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the target microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the MES stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no MES) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.

-

Reading Results: The MIC is the lowest concentration of MES at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Assessment of Membrane Damage using Fluorescence Microscopy

This method visualizes membrane damage in microbial cells upon exposure to this compound using fluorescent dyes.

Materials:

-

This compound (MES) solution

-

Target microorganism

-

Phosphate-buffered saline (PBS)

-

Fluorescent dyes: SYTO 9 (stains all cells green) and Propidium Iodide (PI) (stains cells with damaged membranes red)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Grow the target microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to a desired density.

-

Treatment: Add MES solution at various concentrations (e.g., at and above the MIC) to the cell suspension. Incubate for a defined period (e.g., 30 minutes).

-

Staining: Add a mixture of SYTO 9 and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes.

-

Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Imaging: Visualize the cells using a fluorescence microscope. Cells with intact membranes will fluoresce green, while cells with compromised membranes will fluoresce red.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify the generation of ROS in microbial cells following treatment with this compound.

Materials:

-

This compound (MES) solution

-

Target microorganism

-

PBS

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Prepare the microbial cell suspension as described in the fluorescence microscopy protocol.

-

Loading with DCFH-DA: Incubate the cells with DCFH-DA solution (typically 10 µM) in the dark for 30-60 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Washing: Centrifuge the cells to remove excess DCFH-DA and resuspend them in fresh PBS.

-

Treatment: Add MES solution at various concentrations to the cell suspension.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the antimicrobial action of this compound.

References

- 1. Buy this compound | 3006-10-8 [smolecule.com]

- 2. Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Mecetronium Ethylsulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Mecetronium ethylsulfate, a quaternary ammonium compound with notable antiseptic properties. The synthesis primarily involves a two-step process: the preparation of the tertiary amine precursor, N,N-dimethylhexadecylamine, followed by its quaternization with diethyl sulfate. This document outlines the experimental protocols for these core reactions, presents representative quantitative data, and includes visualizations of the chemical synthesis pathway.

I. Synthesis of the Tertiary Amine Precursor: N,N-Dimethylhexadecylamine

The initial step in the synthesis of this compound is the formation of the tertiary amine, N,N-dimethylhexadecylamine. Two common methods for this synthesis are presented below.

Method 1: Reductive Amination of Hexadecylamine

This method involves the reaction of hexadecylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexadecylamine in anhydrous ethanol.

-

Add formic acid and formaldehyde to the solution while maintaining the temperature below 20°C with an ice bath.[1]

-

After the addition is complete, heat the reaction mixture to reflux for 10-12 hours.[1]

-

Cool the mixture to room temperature and neutralize it with a suitable base, such as sodium hydroxide solution.

-

Extract the product with an organic solvent like toluene.[1]

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain N,N-dimethylhexadecylamine.[1]

Method 2: Alkylation of Dimethylamine

This method involves the direct alkylation of dimethylamine with a hexadecyl halide.

Experimental Protocol:

-

In a pressure-resistant reaction vessel, combine 1-bromohexadecane with a solution of dimethylamine in a suitable solvent, such as ethanol.[1]

-

Seal the vessel and heat the reaction mixture to a temperature of 100-120°C for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a basic solution (e.g., sodium bicarbonate) to remove any unreacted starting material and by-products.

-

Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate to yield N,N-dimethylhexadecylamine.

II. Quaternization Reaction: Formation of this compound

The final step is the quaternization of N,N-dimethylhexadecylamine with diethyl sulfate. This reaction introduces the ethyl group to the nitrogen atom, forming the quaternary ammonium salt.

Experimental Protocol:

-

The quaternization can be conducted with or without a solvent. For a solvent-free reaction, gently heat N,N-dimethylhexadecylamine to a molten state (around 80-85°C) in a reaction flask equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).[2][3]

-

Slowly add diethyl sulfate dropwise to the stirred, molten amine. An exothermic reaction will occur, and the temperature should be carefully controlled, typically maintained between 80°C and 130°C.[2][3][4]

-

After the addition is complete, continue stirring the reaction mixture at the elevated temperature for a period of 2 to 4 hours to ensure the reaction goes to completion.[2][3]

-

The progress of the reaction can be monitored by measuring the decrease in the free tertiary amine concentration.

-

Upon completion, the reaction mixture is cooled to room temperature, yielding this compound as a waxy or solid product.[5] Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Alternatively, the reaction can be performed in a solvent.

Experimental Protocol (with solvent):

-

Dissolve N,N-dimethylhexadecylamine in a suitable organic solvent such as chloroform, carbon tetrachloride, or an alcohol like ethanol or propanol.[5]

-

Add diethyl sulfate to the solution. The reaction temperature is typically maintained between room temperature and 90°C, with a preferred range of 40 to 70°C.[5]

-

Stir the mixture for several hours until the reaction is complete.

-

Remove the solvent under reduced pressure to obtain the this compound product.

III. Quantitative Data

The following table summarizes representative quantitative data for the synthesis of quaternary ammonium salts, including this compound, based on analogous reactions reported in the literature. Actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.

| Parameter | N,N-Dimethylhexadecylamine Synthesis (Reductive Amination) | This compound Synthesis (Quaternization) |

| Typical Yield | 85 - 95% | 90 - 99% |

| Purity (after purification) | > 98% (GC) | > 95% |

| Reaction Temperature | Reflux (approx. 78°C in ethanol) | 80 - 130°C (solvent-free) or 40 - 70°C (with solvent)[2][3][5] |

| Reaction Time | 10 - 12 hours | 2 - 4 hours |

IV. Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 3. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 4. EP0008839B1 - Process for preparing compositions containing quaternary ammonium compounds - Google Patents [patents.google.com]

- 5. JPH03118358A - Production method of quaternary ammonium ethyl sulfate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Mecetronium Ethylsulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound with significant antimicrobial properties. This technical guide provides an in-depth overview of its physical and chemical characteristics, offering valuable data for researchers, scientists, and professionals involved in drug development and formulation. The information is presented in a structured format, including tabulated quantitative data, detailed experimental methodologies based on established guidelines, and a visualization of its antimicrobial mechanism of action.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl-hexadecyl-dimethylazanium;ethyl sulfate[1][2][3] |

| CAS Number | 3006-10-8[1][2] |

| Molecular Formula | C22H49NO4S[1][2][4] |

| Molecular Weight | 423.69 g/mol [4][5] |

| Canonical SMILES | CCCCCCCCCCCCCCCC--INVALID-LINK--(C)CC.CCOS(=O)(=O)[O-][1] |

| InChI Key | UUHBNESUDPIHCI-UHFFFAOYSA-M[1] |

Physical Properties

This compound is a white or slightly yellowish powder.[6] Key physical properties are summarized in the table below. It is important to note that there are discrepancies in the reported values for melting and boiling points, with some sources indicating they have not been determined.

| Property | Value | Source(s) |

| Physical State | Solid, white or slightly yellowish powder | [6] |

| Melting Point | 22 °C | [7] |

| Not determined | ||

| Boiling Point | 297 °C | [7] |

| Not determined | ||

| Solubility in Water | 1.1 g/L (at 25 °C) | [7] |

| Solubility in 1-Octanol | 2,000 g/L | [7] |

Chemical Properties

| Property | Value/Description | Source(s) |

| pKa | As a quaternary ammonium compound, this compound is a strong electrolyte and is permanently positively charged, independent of pH. Therefore, a pKa value is not typically reported. | |

| LogP (Octanol-Water Partition Coefficient) | The LogP can be estimated from the ratio of its solubility in 1-octanol and water. Based on the available data, the calculated LogP is approximately 3.26. | [7] |

| Stability | Stable under normal conditions. May decompose when exposed to strong acids or bases.[6] |

Experimental Protocols

Melting Point Determination (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. Several methods are described in OECD Guideline 102, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[6]

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperature range over which the substance melts is observed and recorded.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined by the peak of the endothermic transition in the DSC thermogram.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107 & 117)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is a critical parameter in assessing its environmental fate and biological activity.

-

Shake Flask Method (OECD Guideline 107): This is the traditional method for determining LogP.[5] A solution of the substance in n-octanol and water is prepared and shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

HPLC Method (OECD Guideline 117): This method is faster and uses smaller quantities of the substance.[8] It is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP. A series of reference compounds with known LogP values are used to calibrate the system.

Dissociation Constant in Water (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid or base in a solution. For quaternary ammonium compounds like this compound, which are permanently charged, this determination is not standard. However, the guideline provides methods for ionizable substances.[9][10]

-

Titration Method: A solution of the substance is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

-

Spectrophotometric Method: This method is suitable for substances where the ionized and un-ionized forms have different UV-Vis absorption spectra. The absorbance of a solution is measured at various pH values, and the pKa is calculated from the changes in absorbance.

Mechanism of Action

The primary mechanism of action for this compound as an antimicrobial agent is the disruption of microbial cell membranes.[1][11] As a cationic surfactant, the positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the membrane, leading to the leakage of essential intracellular components and ultimately cell death.[3][11]

Caption: Antimicrobial mechanism of this compound.

Signaling Pathways

Current literature on this compound primarily focuses on its direct antimicrobial activity through membrane disruption. There is limited information available regarding its specific interactions with intracellular signaling pathways. The primary mode of action is considered to be a direct physical disruption of the cell structure rather than interference with specific signaling cascades. Research on quaternary ammonium compounds in general suggests that at sublethal concentrations, they may induce stress responses in bacteria, but specific signaling pathway modulation by this compound is an area that requires further investigation.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound. While some quantitative data is available, further experimental verification, particularly for thermal properties, is recommended. The established antimicrobial mechanism of action through membrane disruption is well-supported. Future research could focus on elucidating potential interactions with microbial signaling pathways at sub-inhibitory concentrations to further understand its complete biological activity profile. This information is crucial for the informed development of new formulations and applications for this potent antimicrobial agent.

References

- 1. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 2. Buy this compound | 3006-10-8 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. scribd.com [scribd.com]

- 8. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 9. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 11. Buy Mecetronium Ethyl Sulphate from Top Supplier in Vadodara at Best Prices [shreejipharmainternational.com]

Mecetronium Ethylsulfate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for mecetronium ethylsulfate. Due to the limited availability of precise quantitative data in public literature, this document focuses on summarizing the qualitative solubility characteristics and presenting standardized experimental protocols for accurate solubility determination.

Core Executive Summary

This compound is a quaternary ammonium compound known for its antimicrobial properties.[1] Its solubility is a critical parameter for formulation development, toxicological studies, and environmental fate assessment. This guide consolidates the existing, albeit qualitative, solubility information and provides detailed methodologies for researchers to generate precise quantitative data in their own laboratories.

Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. The compound is consistently reported as being readily soluble in water and other polar solvents, which is consistent with its ionic nature.[1] However, there are some discrepancies across different sources regarding its solubility in certain organic solvents. A summary of the available qualitative data is presented below.

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Reported Solubility |

| Water | Polar Protic | Readily Soluble, Freely Soluble[1][2] |

| Ethanol | Polar Protic | Slightly Soluble, Soluble[1][3] |

| Acetone | Polar Aprotic | Notably Soluble, Soluble[1][3] |

| Chloroform | Nonpolar | Practically No Solubility, Freely Soluble[1][2] |

| Other Nonpolar Organic Solvents | Nonpolar | Low Solubility[1] |

Note: The conflicting reports on chloroform solubility highlight the need for standardized experimental determination.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides a detailed experimental protocol based on the internationally recognized OECD Guideline 105: Water Solubility . Given that this compound is described as readily soluble in water, the Flask Method is the most appropriate technique.[1]

OECD 105 Flask Method for Water Solubility

This method is suitable for substances with a solubility above 10⁻² g/L.

1. Principle:

A supersaturated solution is created by adding an excess amount of the test substance to water and allowing it to equilibrate at a constant temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

2. Materials and Equipment:

-

Test Substance: this compound of known purity.

-

Solvent: Distilled or deionized water.

-

Apparatus:

-

Constant temperature bath or shaker (e.g., 20 ± 0.5 °C).

-

Glass flasks with stoppers.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS, or titration).

-

Calibrated balance.

-

pH meter.

-

3. Procedure:

-

Preliminary Test: To estimate the approximate solubility, add about 0.1 g of this compound to a 10 mL graduated cylinder. Add water in increments, shaking vigorously for 10 minutes after each addition, until the substance is fully dissolved. This will help determine the appropriate amount of substance for the main test.

-

Equilibration: Add an excess amount of this compound to a flask containing a known volume of water. The flask should be agitated in the constant temperature bath for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer periods may be necessary.

-

Phase Separation: After equilibration, the mixture is allowed to stand to separate the undissolved solid. If necessary, centrifugation can be used to achieve a clear separation.

-

Sampling and Analysis: A sample of the clear, saturated aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a validated analytical method.

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, the experiment should be repeated with a longer equilibration time. If the solubility values are consistent, it can be concluded that equilibrium was achieved.

4. Data and Reporting:

The final report should include:

-

A detailed description of the test substance and its purity.

-

The test conditions, including the temperature and equilibration time.

-

A description of the analytical method used.

-

The individual concentration measurements and their mean, reported in g/L or mg/mL.

-

The pH of the saturated solution.

Visualizing Experimental Workflows

To further clarify the process of solubility determination, the following diagrams illustrate the logical and experimental workflows.

References

Navigating the Aggregation Behavior of Mecetronium Ethylsulfate: A Technical Guide to Critical Micelle Concentration

For Immediate Release

Mecetronium ethylsulfate (MES), a quaternary ammonium compound, possesses a molecular structure conducive to surface activity and self-assembly in solution. As an amphiphilic molecule, it is expected to form micelles at a specific concentration, a crucial parameter for its application in various formulations. The CMC is the concentration at which the surfactant monomers in a solution begin to aggregate and form micelles.[1] This parameter is fundamental in understanding and optimizing the performance of surfactants in applications such as solubilization, emulsification, and as antimicrobial agents.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Ethylhexadecyldimethylammonium ethyl sulfate, Cetyl-ethyl-dimethyl-ammonium ethosulfate |

| Molecular Formula | C22H49NO4S |

| Molecular Weight | 423.7 g/mol |

| Appearance | White or slightly yellowish powder |

| Solubility | Soluble in water, alcohol, and acetone |

Comparative Critical Micelle Concentration Data

Given the absence of a reported CMC value for this compound, the following table presents the CMC values for structurally similar C16 quaternary ammonium surfactants. These values can provide a reasonable estimation for the expected CMC of this compound under similar experimental conditions. The primary structural similarity lies in the presence of a 16-carbon alkyl chain (cetyl group), which is a major determinant of the CMC.

| Surfactant | Molecular Formula | CMC (mM) | Temperature (°C) | Method |

| Cetyltrimethylammonium bromide (CTAB) | C19H42BrN | ~0.92 - 1.0 | 25 | Surface Tension, Conductivity, Streaming Potential |

| Cetylpyridinium chloride (CPC) | C21H38ClN | ~0.90 | 25 | Surface Tension |

Note: The CMC of a surfactant is influenced by factors such as temperature, pressure, and the presence of electrolytes or other solutes.[1]

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing the behavior of surfactants. Several robust methods are employed for this purpose, with the most common being surface tension measurement, conductivity measurement, and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.[2]

Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At this point, micelles begin to form in the bulk of the solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus log-concentration plot occurs.[3]

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound by serial dilution of the stock solution.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will typically show two linear regions. The intersection of the regression lines of these two regions corresponds to the critical micelle concentration.[3]

Conductivity Method

This method is particularly suitable for ionic surfactants like this compound.[2]

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant, as the monomers act as charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers.[4] The CMC is determined from the break point in the conductivity versus concentration plot.[2]

Detailed Methodology:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter. It is crucial to maintain a constant temperature.

-

Data Plotting: Plot the specific conductance against the concentration of this compound.

-

CMC Identification: The plot will exhibit two linear segments with different slopes. The concentration at the intersection of these two lines is the CMC.

Fluorescence Spectroscopy Method (Using a Probe)

This is a highly sensitive method for determining the CMC.[2] Pyrene is a commonly used fluorescent probe.[5]

Principle: The fluorescence emission spectrum of a probe molecule like pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the hydrophobic core of the micelles. This nonpolar environment causes a change in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration shows a sigmoidal decrease, and the inflection point of this curve corresponds to the CMC.[6]

Detailed Methodology:

-

Probe-Surfactant Solution Preparation: Prepare a series of this compound solutions with varying concentrations. To each solution, add a small, constant amount of a stock solution of pyrene (typically in a volatile solvent like acetone to facilitate dissolution). The final concentration of pyrene should be very low (micromolar range) to avoid excimer formation.

-

Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure the partitioning of the pyrene into any formed micelles.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm.

-

Data Analysis: From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

CMC Determination: Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the this compound concentration. The midpoint of the resulting sigmoidal curve is taken as the CMC.

Visualizing the Experimental Workflow

A generalized workflow for determining the CMC using the surface tension method is presented below.

Conclusion

While a definitive critical micelle concentration for this compound remains to be experimentally reported in accessible literature, its structural characteristics as a C16 quaternary ammonium surfactant suggest a CMC value in the sub-millimolar to low millimolar range, analogous to compounds like CTAB. The experimental protocols detailed in this guide provide robust frameworks for the precise determination of this crucial parameter. Accurate measurement of the CMC will enable researchers and formulation scientists to effectively harness the surface-active properties of this compound in their respective applications.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. Method of Determination of CMC | PPT [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide on the Mode of Action of Mecetronium Ethylsulfate on Microbial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and viruses.[1][2] Its primary mode of action involves the disruption of microbial cell membranes, a mechanism that leads to the cessation of essential cellular functions and ultimately, cell death. This technical guide provides a comprehensive overview of the core mechanisms by which MES exerts its antimicrobial effects, with a focus on its interaction with and subsequent damage to the microbial cell membrane. This document synthesizes available data on its antimicrobial efficacy, details relevant experimental protocols for its study, and provides visual representations of its mechanism and associated experimental workflows.

Introduction to this compound

This compound, a cationic surfactant, is utilized as a disinfectant and antiseptic in various settings, including healthcare and pharmaceutical preparations.[1][2] Its molecular structure, characterized by a positively charged nitrogen atom at its core, is fundamental to its antimicrobial function. This positive charge facilitates a strong electrostatic interaction with the negatively charged components of microbial cell membranes, initiating a cascade of events that compromise membrane integrity.[2]

Core Mechanism of Action: Microbial Membrane Disruption

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the physical and functional integrity of the microbial cell membrane.[1][2] This process can be broken down into a series of steps:

-

Electrostatic Interaction and Binding: The positively charged quaternary ammonium headgroup of MES is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria).[2] This initial binding is a critical step that concentrates MES at the cell surface.

-

Hydrophobic Interaction and Insertion: Following the initial electrostatic binding, the long hydrophobic alkyl chain of the MES molecule inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid molecules.

-

Membrane Permeabilization: The insertion of MES molecules creates pores and defects in the membrane, leading to a significant increase in its permeability. This allows the leakage of essential intracellular components, including ions (e.g., potassium), metabolites, and even larger molecules like ATP, RNA, and proteins.

-

Dissipation of Membrane Potential: The increased permeability of the membrane to ions leads to the dissipation of the electrochemical gradients that are essential for vital cellular processes. The loss of the proton motive force, for instance, cripples ATP synthesis, nutrient transport, and motility.

-

Cell Lysis and Death: The extensive loss of intracellular contents and the collapse of the membrane potential ultimately lead to cell lysis and death.[2]

Caption: General mode of action of this compound.

Quantitative Data on Antimicrobial Activity

| Microorganism | Compound/Formulation | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | Propanol-based this compound (PBM) | 664 | [1] |

Experimental Protocols for Assessing Membrane Disruption

A variety of in vitro assays can be employed to investigate and quantify the effects of this compound on microbial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of MES Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol) and sterilize by filtration.

-

Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Create a two-fold serial dilution of the MES stock solution across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well containing the MES dilutions. Include a positive control (microorganism with no MES) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of MES at which there is no visible growth of the microorganism.

Caption: Workflow for MIC determination.

Membrane Potential Assay

This assay measures the change in the electrical potential across the microbial cell membrane using a potential-sensitive fluorescent dye, such as DiSC3(5).

Protocol:

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to a specific optical density (e.g., OD600 of 0.05).

-

Dye Loading: Add the DiSC3(5) dye to the cell suspension to a final concentration of 0.5-2 µM. Incubate in the dark with shaking to allow the dye to be taken up by the cells and quench.

-

Baseline Fluorescence Measurement: Transfer the dye-loaded cell suspension to a fluorometer cuvette or a 96-well black, clear-bottom plate. Record the baseline fluorescence for several minutes.

-

Addition of MES: Add different concentrations of this compound to the cell suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.

-

Controls: Include a negative control (untreated cells) and a positive control (cells treated with a known depolarizing agent like valinomycin or CCCP).

Membrane Permeability (Leakage) Assays

These assays quantify the leakage of intracellular components as a result of membrane damage.

Protocol:

-

Cell Preparation: Prepare a dense suspension of washed microbial cells in a low-potassium buffer.

-

Baseline Measurement: Use a K+-selective electrode to measure the baseline extracellular potassium concentration.

-

Treatment with MES: Add this compound to the cell suspension.

-

Monitoring K+ Release: Continuously record the change in the extracellular K+ concentration over time. An increase indicates leakage from the cells.

Protocol:

-

Cell Preparation: Prepare a microbial cell suspension in a suitable buffer.

-

Treatment with MES: Incubate the cells with various concentrations of this compound for different time intervals.

-

Sample Collection: Centrifuge the samples to pellet the cells.

-

ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the amount of ATP in the supernatant. An increase in extracellular ATP corresponds to membrane damage.

Caption: Workflow for assessing membrane damage.

Conclusion

This compound is a potent antimicrobial agent that exerts its effect through a multi-step process of microbial cell membrane disruption. Its cationic nature facilitates binding to the negatively charged cell surface, leading to insertion into the lipid bilayer, increased membrane permeability, dissipation of membrane potential, and ultimately cell death. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these effects, enabling a deeper understanding of the antimicrobial properties of MES and facilitating the development of new and improved antiseptic and disinfectant formulations. Further research is warranted to generate a more comprehensive quantitative dataset on the antimicrobial spectrum and specific membrane-disrupting effects of pure this compound.

References

The Emergence of Mecetronium Ethylsulfate: A Historical and Technical Overview

Langenhangen, Germany - Mecetronium ethylsulfate (MES), a quaternary ammonium compound (QAC) with significant antiseptic properties, has been a key component in infection control for decades. While the precise moment of its initial synthesis remains nuanced, its history is intrinsically linked to the development of the pioneering hand disinfectant, Sterillium®, in the mid-1960s. This guide delves into the discovery, history, and core technical aspects of this important antimicrobial agent.

Discovery and Historical Context

The development of this compound is closely associated with the German company Bode Chemie, now a subsidiary of Hartmann AG. In 1965, Bode Chemie launched Sterillium®, the world's first marketable alcohol-based hand disinfectant.[1][2] The original formulation of this product contained a combination of alcohols (Propan-2-ol and Propan-1-ol) and this compound, establishing the latter's role as a remanent active ingredient designed to provide a sustained antimicrobial effect.[3][4][5]

While the exact date of the first synthesis of this compound and the identity of its discoverer are not explicitly detailed in readily available literature, its inclusion in the 1965 launch of Sterillium® strongly suggests its discovery and development occurred in the years immediately preceding this. The development of Sterillium® itself was a collaborative effort between scientists at Bode Chemie and physicians at the University Medical Center Hamburg-Eppendorf, aimed at creating a disinfectant that was both highly effective and gentle on the skin.[6][7]

The broader context for the discovery of this compound lies in the extensive research into quaternary ammonium compounds that began in the early 20th century. These compounds were recognized for their antimicrobial properties, and their development as practical antiseptics and disinfectants accelerated in the mid-20th century.

Chemical Properties and Synthesis

This compound is chemically known as N-ethyl-N,N-dimethyl-1-hexadecanaminium ethyl sulfate.[8][9] It belongs to the class of cationic surfactants, which are characterized by a positively charged head group.

| Property | Value |

| Chemical Formula | C₂₂H₄₉NO₄S |

| Molecular Weight | 423.7 g/mol |

| CAS Number | 3006-10-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and alcohol |

Experimental Protocol: General Synthesis of Quaternary Ammonium Compounds

The synthesis of quaternary ammonium compounds like this compound typically follows the Menschutkin reaction, which involves the alkylation of a tertiary amine. While the specific, proprietary industrial synthesis protocol for this compound is not publicly detailed, a general laboratory-scale synthesis can be described as follows:

Objective: To synthesize a quaternary ammonium salt by reacting a tertiary amine with an alkylating agent.

Materials:

-

N,N-dimethylhexadecan-1-amine (a tertiary amine)

-

Diethyl sulfate (an alkylating agent)

-

A suitable aprotic polar solvent (e.g., acetonitrile or acetone)

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Equipment for solvent removal (e.g., rotary evaporator)

-

Crystallization dishes

-

Filtration apparatus

Procedure:

-

In the reaction vessel, dissolve an equimolar amount of N,N-dimethylhexadecan-1-amine in the chosen solvent.

-

While stirring, slowly add an equimolar amount of diethyl sulfate to the solution.

-

Heat the mixture to reflux and maintain the temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

-

The purified crystals of this compound are then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Caption: General synthesis pathway for this compound via the Menschutkin reaction.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound stems from its cationic surfactant nature. The positively charged nitrogen headgroup is attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.

This interaction leads to the disruption of the cell membrane's integrity. The long hydrophobic alkyl chain (hexadecyl group) penetrates the lipid bilayer, causing a loss of membrane fluidity and the leakage of essential intracellular components, ultimately leading to cell death.

Caption: Simplified signaling pathway of the antimicrobial action of this compound.

Modern Applications and Research

This compound continues to be a key ingredient in many alcohol-based hand rubs, valued for its contribution to the product's overall antimicrobial efficacy and its skin-friendly properties.[3][5] While some studies have questioned the added benefit of MES in certain formulations for surgical hand disinfection, its long history of use in healthcare settings underscores its established role in infection prevention.[10][11]

Ongoing research into quaternary ammonium compounds focuses on developing new derivatives with enhanced antimicrobial activity, lower toxicity, and improved environmental biodegradability. The foundational understanding of compounds like this compound provides a basis for these advancements in the field of antiseptic and disinfectant chemistry.

References

- 1. The Sterillium® Brand [bode-chemie.com]

- 2. hgcldcdnprd003.blob.core.windows.net [hgcldcdnprd003.blob.core.windows.net]

- 3. hgcldcdnprd003.blob.core.windows.net [hgcldcdnprd003.blob.core.windows.net]

- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 5. armila.com [armila.com]

- 6. BODE Chemie GmbH - A company of the HARTMANN GROUP [bode-chemie.com]

- 7. BODE Chemie GmbH - Ein Unternehmen der HARTMANN GRUPPE [bode-chemie.com]

- 8. This compound, Antibiotic for Culture Media Use Only | 3006-10-8 | Q-201342 [biosynth.com]

- 9. 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | C22H49NO4S | CID 68650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lack of antimicrobial efficacy of mecetronium etilsulfate in propanol-based hand rubs for surgical hand disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prevent-and-protect.com [prevent-and-protect.com]

Methodological & Application

Application Notes and Protocols for Studying the Antibacterial Activity of Mecetronium Ethylsulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) recognized for its broad-spectrum antimicrobial properties. As a cationic surfactant, its primary mechanism of action involves the disruption of the negatively charged cell membranes of microorganisms, leading to the leakage of intracellular components and subsequent cell death. This property makes it an effective active ingredient in various disinfectant and antiseptic formulations, including hand sanitizers.

These application notes provide detailed protocols for the in vitro evaluation of the antibacterial activity of this compound. The methodologies described herein are fundamental for determining its efficacy against various bacterial strains, assessing its bactericidal or bacteriostatic nature, and evaluating its potential to inhibit or eradicate bacterial biofilms.

Data Presentation: Antibacterial Spectrum of this compound

While comprehensive public data on the antibacterial spectrum of pure this compound is limited, the following tables summarize available data for a propanol-based MES formulation and provide expected ranges for similar quaternary ammonium compounds against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of a Propanol-Based this compound (PBM) Formulation against Staphylococcus aureus

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 664 | [1] |

Table 2: Expected Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Ranges for Quaternary Ammonium Compounds against Common Bacterial Pathogens

| Bacterial Species | Gram Stain | Expected MIC Range (µg/mL) | Expected MBC Range (µg/mL) |

| Staphylococcus aureus | Positive | 1 - 64 | 2 - 128 |

| Enterococcus faecalis | Positive | 2 - 128 | 4 - 256 |

| Escherichia coli | Negative | 8 - 512 | 16 - 1024 |

| Pseudomonas aeruginosa | Negative | 16 - 1024 | 32 - 2048 |

Note: These are generalized expected ranges for QACs and may not be fully representative of this compound. Specific testing is required to determine the precise MIC and MBC values for MES.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

-

This compound (MES) stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of MES:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the MES stock solution (at twice the desired highest final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 should contain only CAMHB and the bacterial inoculum (positive control).

-

Well 12 should contain only uninoculated CAMHB (negative control/sterility control).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of MES at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile micropipettes and tips

Procedure:

-

Subculturing from MIC Plate:

-

From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

-

Spread the aliquot onto a TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of MES that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the TSA plate.

-

Time-Kill Curve Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.

Materials:

-

This compound (MES) solutions at various multiples of the MIC (e.g., 1x, 2x, 4x MIC)

-

CAMHB

-

Bacterial strain in logarithmic growth phase

-

Sterile test tubes or flasks

-

Shaking incubator (35-37°C)

-

Sterile saline for dilutions

-

TSA plates

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB and incubate at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in test tubes containing CAMHB with the desired concentrations of MES and a growth control tube without MES.

-

-

Time-Point Sampling:

-

Incubate the tubes at 35-37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate a known volume of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each MES concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the prevention of bacterial growth (<3-log₁₀ reduction).

-

Anti-Biofilm Assays

These assays determine the ability of MES to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

-

This compound (MES)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (for some strains to enhance biofilm formation)

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial strains

-

Crystal Violet solution (0.1% w/v)

-

30% Acetic Acid or 95% Ethanol

Procedure:

-

Plate Setup:

-

Prepare two-fold serial dilutions of MES in TSB in a 96-well plate as described for the MIC assay.

-

-

Inoculation:

-

Add the prepared bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL in TSB) to each well.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 24-48 hours without shaking.

-

-

Staining and Quantification:

-

Gently aspirate the planktonic cells from each well.

-

Wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with PBS.

-

Dry the plate.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Result Interpretation:

-

The MBIC is the lowest concentration of MES that shows a significant reduction in biofilm formation compared to the growth control.

-

Procedure:

-

Biofilm Formation:

-

Add the prepared bacterial inoculum to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

-

-

Treatment:

-

Gently remove the planktonic cells and wash the wells with PBS.

-

Add fresh TSB containing two-fold serial dilutions of MES to the wells with the pre-formed biofilms.

-

-

Incubation:

-

Incubate the plate for a further 24 hours.

-

-

Quantification:

-

Quantify the remaining biofilm using the crystal violet staining method described above.

-

-

Result Interpretation:

-

The MBEC is the lowest concentration of MES that leads to a significant reduction in the pre-formed biofilm.

-

Visualizations

Caption: Workflow for MIC determination.

Caption: Workflow for Time-Kill Curve Assay.

Caption: Workflow for Anti-Biofilm Assays.

Caption: Mechanism of Action of MES.

References

Mecetronium Ethylsulfate (MES) as a Disinfectant in Healthcare Settings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecetronium ethylsulfate (MES) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial properties, making it a subject of interest for use as a disinfectant and antiseptic in healthcare settings.[1][2] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][2][3][4] This document provides detailed application notes, experimental protocols, and available efficacy data for MES to support research and development in the healthcare sector. While MES is utilized in some commercially available disinfectants, particularly as an additive in alcohol-based hand rubs, its overall efficacy and potential for microbial resistance warrant careful consideration and further investigation.[5][6]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C22H49NO4S | [3] |

| Molecular Weight | 362.52 g/mol | [1] |

| Appearance | White to slightly yellowish powder | [1][2] |

| Solubility | Soluble in water and alcohol | [1][3] |

Antimicrobial Spectrum and Efficacy

This compound demonstrates activity against a range of microorganisms, including bacteria and fungi.[1][2] However, the extent of its efficacy, particularly when incorporated into disinfectant formulations, is a subject of ongoing scientific discussion.

Quantitative Antimicrobial Data

Published data on the standalone antimicrobial efficacy of this compound is limited. The following table summarizes available data.

| Microorganism | Test Method | Concentration | Contact Time | Log Reduction | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Broth Microdilution | N/A | N/A | N/A | 664 µg/mL (for a propanol-based MES formulation) | [6] |

| Resident Skin Flora | EN 12791 | 0.2% MES in 45% isopropanol + 30% n-propanol | 1.5 min | No significant difference compared to the reference alcohol rub | N/A | [7] |

Note: The study by Kampf (2017) suggests that the addition of 0.2% MES to a propanol-based hand rub did not significantly enhance its antimicrobial efficacy for surgical hand disinfection according to the EN 12791 standard.[7] This highlights the importance of evaluating the final formulation rather than relying solely on the properties of the active ingredient. Furthermore, one study has indicated that exposure to a propanol-based MES disinfectant may contribute to the development of resistance in Staphylococcus aureus.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (MES)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of MES Stock Solution: Prepare a stock solution of MES in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Serial Dilution of MES: Add 100 µL of the MES stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. The 11th well will serve as a growth control (no MES), and the 12th well as a sterility control (no inoculum).

-

Preparation of Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-